molecular formula C26H27NO4 B11699044 Benzyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Benzyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11699044
M. Wt: 417.5 g/mol
InChI Key: LVVKKFMLBJMMEV-UHFFFAOYSA-N
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Description

Benzyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with benzyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically involves recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzyl or hydroxyphenyl moieties .

Scientific Research Applications

Benzyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets through various pathways. The compound can bind to enzymes or receptors, altering their activity and leading to specific biological effects. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure provides a versatile platform for modifications and the development of new compounds with tailored properties .

Properties

Molecular Formula

C26H27NO4

Molecular Weight

417.5 g/mol

IUPAC Name

benzyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C26H27NO4/c1-16-22(25(30)31-15-17-7-5-4-6-8-17)23(18-9-11-19(28)12-10-18)24-20(27-16)13-26(2,3)14-21(24)29/h4-12,23,27-28H,13-15H2,1-3H3

InChI Key

LVVKKFMLBJMMEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)O)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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